molecular formula C8H7ClN2O3 B1582521 N-(4-Chloro-3-nitrophenyl)acetamide CAS No. 5540-60-3

N-(4-Chloro-3-nitrophenyl)acetamide

Cat. No. B1582521
CAS RN: 5540-60-3
M. Wt: 214.6 g/mol
InChI Key: QUMQBQADXFETJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Chloro-3-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H7ClN2O3 . It has a molecular weight of 214.61 . This compound is commonly used as a reaction intermediate .


Molecular Structure Analysis

The molecular structure of “N-(4-Chloro-3-nitrophenyl)acetamide” consists of a benzene ring substituted with a nitro group, a chlorine atom, and an acetamide group . The geometric parameters of this compound are similar to those of other acetanilides .


Physical And Chemical Properties Analysis

“N-(4-Chloro-3-nitrophenyl)acetamide” has a molecular weight of 214.606 . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Crystal Structure and Conformation Analysis

Research has explored the crystal structure and conformation of various acetamide derivatives, which is essential for understanding their physical and chemical properties. For instance, Gowda et al. (2007) examined the conformation of the N—H bond in 2-Chloro-N-(3-methylphenyl)acetamide, showing syn and anti conformations in relation to the meta-methyl and meta-nitro groups, respectively (Gowda et al., 2007). Similarly, Gowda et al. (2008) studied 2,2-Dichloro-N-(3-nitrophenyl)acetamide, finding intermolecular N—H⋯O hydrogen bonds that link the molecules into chains (Gowda et al., 2008).

Solvatochromism and Molecular Interactions

Krivoruchka et al. (2004) investigated the solvatochromism of N-(4-Methyl-2-nitrophenyl)acetamide in different solvents, revealing insights into how solvent interactions affect the molecule’s behavior (Krivoruchka et al., 2004).

Synthesis of Polybenzimidazoles

Begunov & Valyaeva (2015) utilized N-(4,5-dichloro-2-nitrophenyl)acetamide in the synthesis of new monomers for polybenzimidazoles, demonstrating its role in polymer chemistry (Begunov & Valyaeva, 2015).

Green Synthesis in Dye Production

Zhang Qun-feng (2008) reported on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in the production of azo disperse dyes, highlighting environmentally friendly synthesis methods (Zhang Qun-feng, 2008).

Pharmaceutical Applications

Rani et al. (2014) synthesized 2-(Substituted phenoxy) Acetamide Derivatives, assessing their potential as anticancer, anti-inflammatory, and analgesic agents (Rani et al., 2014).

Hydrogen Bond Analysis

Mirzaei et al. (2010) conducted a computational study on hydrogen bond properties in four derivatives of acetamide, including N-(4-fluorophenyl)acetamide, revealing varying behaviors of the peptide group in these derivatives (Mirzaei et al., 2010).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling “N-(4-Chloro-3-nitrophenyl)acetamide”. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMQBQADXFETJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970749
Record name N-(4-Chloro-3-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-3-nitrophenyl)acetamide

CAS RN

5540-60-3
Record name N-(4-Chloro-3-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5540-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chloro-3-nitrophenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005540603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Chloro-3-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-chloro-3-nitrophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.459
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-chloro-3-nitroaniline (17.3 g, 100 mmol) in DCM (150 mL) was added dropwise acetic anhydride (14 mL, 150 mmol) at ambient temperature. The mixture was stirred at ambient temperature for 2.5 h. The solvent was removed in vacuo, and Et2O was added to the residue. The precipitate was collected by filtration, washed with Et2O, and dried in vacuo to give N-(4-chloro-3-nitrophenyl)acetamide (20.7 g, 96%), which was used without further purification.
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-chloro-3-nitroaniline (51.8 g, 0.36 mol) in anhydrous DCM (300 mL) was added dropwise acetic anhydride (45 mL, 0.48 mol) at room temperature, and the resulting solution was stirred at room temperature for 3 h. The solvent was removed in vacuo, and Et2O was added to the residue. The precipitates were collected by filtration, washed thoroughly with Et2O, and dried under high vacuum to give 4′-chloro-3′-nitroacetanilide (78.7 g, 100%).
Quantity
51.8 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Chloro-3-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Chloro-3-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-Chloro-3-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-Chloro-3-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-Chloro-3-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-Chloro-3-nitrophenyl)acetamide

Citations

For This Compound
2
Citations
M Gurry - 2016 - aran.library.nuigalway.ie
Chapter 1 provides a pertinent review of recent photochemical homolytic aromatic substitution (HAS) literature. Photochemical methods for HAS include UV-light and visible light …
Number of citations: 1 aran.library.nuigalway.ie
JUG Jardim - 2019 - repositorio.ufpb.br
Neste trabalho descreve-se a síntese, caracterização e potencial antifúngico e antibiofilme de dezoito derivados de monoterpenos, sendo nove derivados do eugenol e outros nove do …
Number of citations: 2 repositorio.ufpb.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.